molecular formula C7H10N2O3 B13985696 3-Ethoxy-1-methyl-pyrazole-4-carboxylic acid

3-Ethoxy-1-methyl-pyrazole-4-carboxylic acid

Cat. No.: B13985696
M. Wt: 170.17 g/mol
InChI Key: LVCIYEPMLHXYPK-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include a wide range of substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry, agrochemicals, and material science .

Scientific Research Applications

3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

3-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential for various scientific and industrial applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-ethoxy-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3-12-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11)

InChI Key

LVCIYEPMLHXYPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1C(=O)O)C

Origin of Product

United States

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